

SR-1114 not inducing ENL degradation troubleshooting

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Compound of Interest

Compound Name: SR-1114

Cat. No.: B12409305

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Technical Support Center: SR-1114 Troubleshooting

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where **SR-1114** does not induce the expected degradation of the ENL protein.

Frequently Asked Questions (FAQs)

Q1: What is **SR-1114** and how does it work?

A1: **SR-1114** is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the Eleven-Nineteen Leukemia (ENL) protein.^[1] It is a heterobifunctional molecule, meaning it has two active ends connected by a linker. One end binds to the ENL protein, and the other end binds to the Cereblon (CRBN) E3 ubiquitin ligase. This binding brings ENL and CRBN into close proximity, leading to the ubiquitination of ENL and its subsequent degradation by the proteasome.^{[1][2]}

Q2: What is the role of ENL and why is it a target?

A2: ENL is a nuclear protein that functions as a histone acetylation reader and is a critical component of the super elongation complex (SEC).^[3] It plays a pivotal role in regulating the transcription of key oncogenes, such as MYC and HOX genes. In certain cancers, particularly

acute myeloid leukemia (AML), ENL is a key driver of leukemogenesis, making it an attractive therapeutic target.[\[3\]](#)

Q3: In which cell lines has **SR-1114** been shown to be effective?

A3: **SR-1114** has demonstrated efficacy in inducing ENL degradation in various AML cell lines, including MV4;11, MOLM-13, and OCI/AML-2 cells.[\[1\]](#)[\[2\]](#)

Q4: What is the expected timeframe for ENL degradation after **SR-1114** treatment?

A4: In MV4;11 cells, maximal degradation of ENL is observed within 4 hours of treatment with **SR-1114**. The degradation effect of a single dose can be sustained for up to 24 hours.[\[2\]](#)

Troubleshooting Guide: **SR-1114** Not Inducing ENL Degradation

If you are not observing the expected degradation of ENL after treating your cells with **SR-1114**, please follow this step-by-step troubleshooting guide.

Step 1: Verify Experimental Conditions and Reagents

The first step is to rule out any issues with your experimental setup and the reagents used.

Question: Have you confirmed the identity and quality of your **SR-1114** compound?

- Action:
 - Verify the purity and integrity of your **SR-1114** stock. If possible, obtain a fresh, validated batch.
 - Ensure proper storage conditions (-20°C for up to one month).[\[1\]](#)
 - Confirm the correct final concentration of **SR-1114** in your experiment.

Question: Are you using the optimal concentration and treatment time?

- Action:

- Perform a dose-response experiment to determine the optimal concentration of **SR-1114** for your specific cell line. A wide concentration range (e.g., 1 nM to 10 μ M) is recommended for initial experiments.
- Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration. Maximal degradation may occur at an earlier time point.[\[2\]](#)

Step 2: Assess Cellular Factors

If your experimental setup is sound, the issue may lie within the cellular context of your experiment.

Question: Is the target protein (ENL) expressed in your cell line?

- Action:
 - Confirm ENL protein expression in your cell line by Western Blotting. Use a validated anti-ENL antibody.
 - Since ENL is a nuclear protein, ensure your cell lysis protocol is adequate for extracting nuclear proteins.

Question: Is the E3 ligase (CRBN) expressed and functional in your cell line?

- Action:
 - Check the expression level of CRBN in your cell line by Western Blotting. CRBN expression can vary between cell lines and this can impact the efficacy of CRBN-dependent PROTACs.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
 - To confirm that the degradation pathway is functional, you can use a positive control PROTAC known to work in your cell line.
 - Pre-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) should rescue ENL from degradation, confirming a proteasome-dependent mechanism.

Step 3: Investigate the PROTAC Mechanism of Action

If both the experimental conditions and cellular factors appear to be in order, the next step is to investigate the key mechanistic steps of **SR-1114** action.

Question: Is **SR-1114** engaging with ENL in the cells?

- Action:
 - Perform a Cellular Thermal Shift Assay (CETSA) to confirm that **SR-1114** is binding to ENL within the intact cellular environment. Target engagement should lead to an increase in the thermal stability of ENL.

Question: Is the ternary complex (ENL-**SR-1114**-CRBN) forming?

- Action:
 - Conduct a co-immunoprecipitation (Co-IP) experiment. Immunoprecipitate ENL and probe for the presence of CRBN, or vice-versa. An increased association between ENL and CRBN in the presence of **SR-1114** indicates ternary complex formation.

Question: Is ENL being ubiquitinated upon **SR-1114** treatment?

- Action:
 - Perform an in-cell ubiquitination assay. Immunoprecipitate ENL from cell lysates treated with **SR-1114** and a proteasome inhibitor, and then perform a Western Blot to detect polyubiquitin chains.

Quantitative Data Summary

Parameter	Cell Line	Value	Reference
DC50	MV4;11	150 nM	[1][2]
MOLM-13	311 nM	[2]	
OCI/AML-2	1.65 μ M	[2]	
Maximal Degradation	MV4;11	Within 4 hours	[2]
Duration of Action	MV4;11	Sustained for 24 hours (single dose)	[2]

Experimental Protocols

Western Blotting for ENL and CRBN

- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear proteins like ENL, ensure the lysis buffer is effective for nuclear extraction or perform nuclear/cytoplasmic fractionation.
 - Sonicate the lysate briefly to shear DNA and reduce viscosity.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification:
 - Determine the protein concentration of the supernatant using a BCA assay.
- Sample Preparation and Electrophoresis:
 - Mix 20-30 μ g of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
 - Load samples onto an SDS-PAGE gel.
- Protein Transfer:

- Transfer proteins to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a validated primary antibody against ENL or CRBN overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Wash the membrane three times with TBST.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for ENL and CRBN Interaction

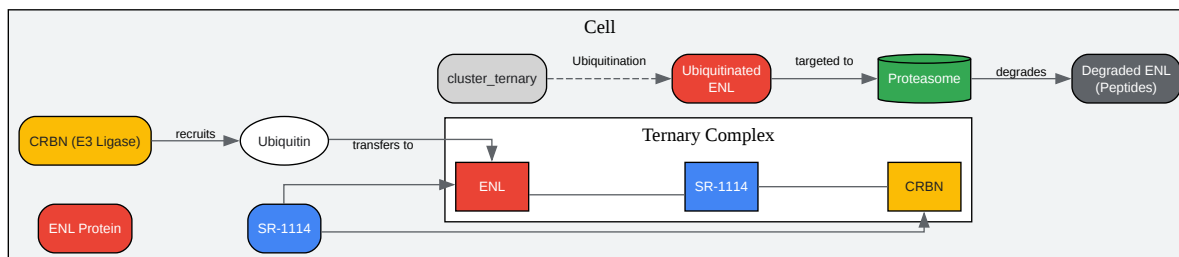
- Cell Lysis:
 - Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease inhibitors.
- Immunoprecipitation:
 - Pre-clear the lysate with Protein A/G beads.
 - Incubate the pre-cleared lysate with an anti-ENL or anti-CRBN antibody overnight at 4°C.
 - Add Protein A/G beads and incubate for another 1-3 hours.
- Washing:
 - Wash the beads three to five times with lysis buffer.

- Elution and Detection:
 - Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
 - Analyze the eluates by Western Blotting, probing for the co-immunoprecipitated protein.

In-Cell Ubiquitination Assay

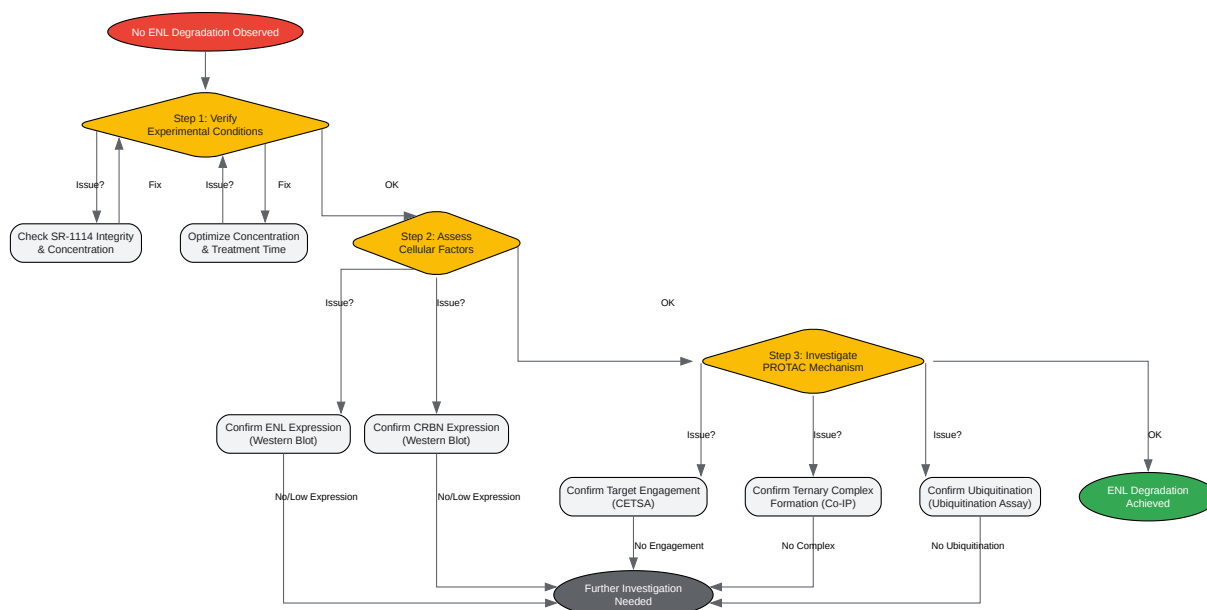
- Cell Treatment:
 - Treat cells with **SR-1114** and a proteasome inhibitor (e.g., MG132) for 4-6 hours.
- Cell Lysis:
 - Lyse cells in a denaturing buffer containing 1% SDS to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
- Immunoprecipitation:
 - Immunoprecipitate ENL using a validated antibody.
- Detection:
 - Wash the immunoprecipitates extensively.
 - Elute the proteins and analyze by Western Blotting using an anti-ubiquitin antibody. A smear of high molecular weight bands will indicate polyubiquitination.

Visualizations



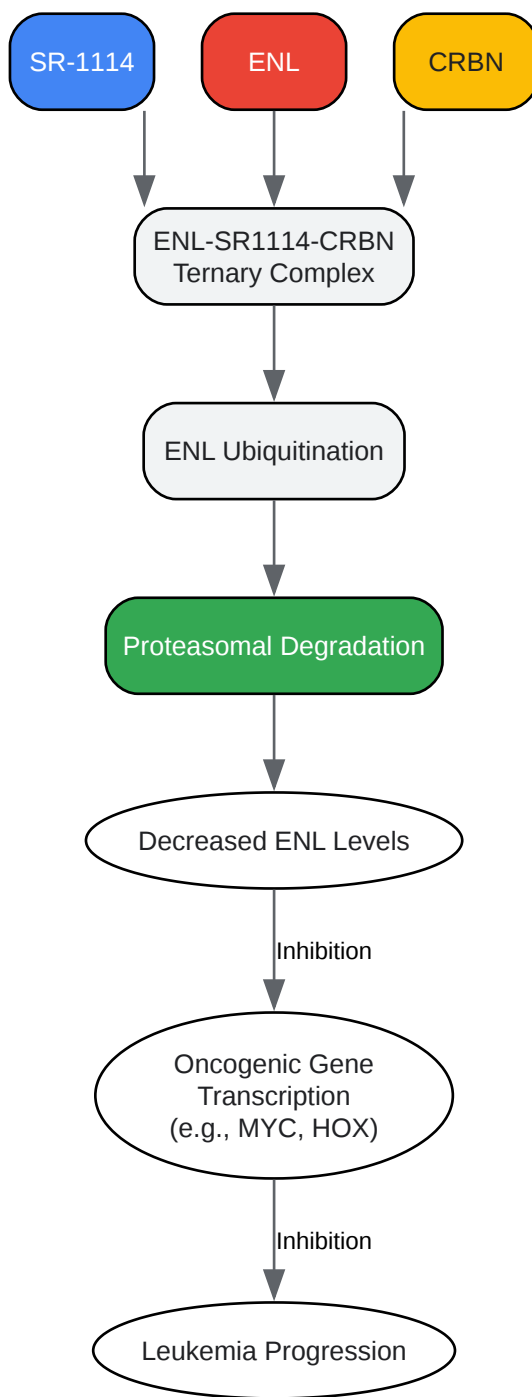
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Caption: Mechanism of **SR-1114** induced ENL degradation.



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Caption: Troubleshooting workflow for **SR-1114** experiments.



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